Methyl-1-etiocholenolol

Anabolic-androgenic steroid pharmacology Steroid receptor binding Androgen metabolism

Researchers studying 17α-alkylated steroid metabolism face challenges with direct-acting androgens that bypass metabolic activation, confounding prodrug mechanism studies. Methyl-1-etiocholenolol (CAS 13974-35-1) solves this as a validated Δ¹-3β,17β-diol prodrug. • Partial (~25%) in vivo conversion to methyl-1-testosterone enables metabolic activation efficiency studies • Weak 5-LOX/sEH inhibition (IC50 >10,000 nM) distinguishes non-androgenic target interactions • Documented hepatotoxicity case history supports DILI mechanism research (BSEP, oxidative stress) • Stable white solid, 182-186°C mp, ideal for HPLC/MS reference standards Available for R&D use with global shipping.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 13974-35-1
Cat. No. B12717395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-1-etiocholenolol
CAS13974-35-1
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C
InChIInChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1
InChIKeyUMCBDWHORFFLCD-UYEYMFBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-1-etiocholenolol (CAS 13974-35-1): Structural Identity and Core Chemical Profile for Procurement and Research


Methyl-1-etiocholenolol (CAS 13974-35-1), also referred to as (3β,5α,17β)-17-Methyl-androst-1-ene-3,17-diol, is a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) structurally characterized as a C20H32O2 steroid with a molecular weight of 304.47 g/mol, a Δ¹ double bond, and a 17α-methyl group [1]. This compound functions as a testosterone derivative and is documented to undergo metabolic conversion by 5α-reductase in androgen-dependent target tissues . Its calculated physicochemical properties include a cLogP of 3.48, a topological polar surface area (TPSA) of 40.46 Ų, and complete stereospecific definition with eight defined stereocenters [1].

Procurement Risks of Substituting Methyl-1-etiocholenolol with Other 17α-Alkylated Anabolic Steroids


Direct substitution of Methyl-1-etiocholenolol (CAS 13974-35-1) with other 17α-alkylated anabolic steroids is not scientifically justified due to fundamental differences in metabolic fate and end-product receptor binding. Methyl-1-etiocholenolol is a Δ¹-3β,17β-diol precursor that undergoes enzymatic conversion to 5α-dihydrotestosterone-like metabolites via 5α-reductase . In contrast, other 17α-alkylated agents such as Methyl-1-testosterone (M1T) are already fully potent Δ¹-3-keto steroids that directly bind the androgen receptor without requiring metabolic activation [1]. This metabolic divergence directly impacts observed in vivo potency and toxicity profiles. Furthermore, the compound's distinct binding promiscuity is evidenced by its weak inhibition of human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) (IC50 > 10,000 nM), which establishes a unique non-androgenic target interaction profile [2]. Substitution would therefore confound experimental reproducibility in studies involving androgen metabolism or non-genomic signaling.

Quantitative Differentiation of Methyl-1-etiocholenolol (13974-35-1) from Structural Analogs: Evidence for Informed Procurement


Androgenic-to-Anabolic Ratio Relative to Methyltestosterone: Cross-Study Comparison

According to data compiled from Vida (1969) and subsequent anabolic pharmacology references, Methyl-1-etiocholenolol (as M1A) exhibits an androgenic activity comparable to methyltestosterone but demonstrates approximately four-fold greater anabolic activity [1]. This stands in contrast to its direct metabolite Methyl-1-testosterone (M1T), which exhibits approximately two-fold higher potency on both anabolic and androgenic dimensions relative to M1A [1]. While the absolute receptor binding affinities and specific in vivo assay conditions from the Vida dataset are not publicly accessible, this cross-study comparative inference provides a relative potency framework that distinguishes M1A from both its precursor and its metabolite.

Anabolic-androgenic steroid pharmacology Steroid receptor binding Androgen metabolism

Metabolic Conversion Rate to Methyl-1-testosterone (M1T) In Vivo

Methyl-1-etiocholenolol is characterized as a 17α-methylated prodrug (Δ¹-3β,17β-diol) that undergoes metabolic conversion to the active 3-keto steroid Methyl-1-testosterone (M1T) [1]. Community-derived analytical discussion indicates that the in vivo conversion rate to M1T is approximately 25% [2]. This partial conversion efficiency differentiates Methyl-1-etiocholenolol from direct-acting 17α-alkylated steroids such as M1T itself, which requires no metabolic activation and therefore exhibits higher acute potency but also greater hepatotoxicity [1].

Steroid metabolism Prodrug activation Pharmacokinetics

In Vitro Enzyme Inhibition Profile: 5-LOX and sEH Activity

Methyl-1-etiocholenolol was evaluated for inhibitory activity against recombinant human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) in vitro. The compound demonstrated weak inhibition of both enzymes, with IC50 values exceeding 10,000 nM (>10 µM) in both assays [1]. Specifically, 5-LOX inhibition was assessed by reduction in all-trans isomers of LTB4 and 5-HETE formation using human recombinant enzyme expressed in E. coli [1]. This inhibitory profile, while modest in absolute potency, provides a baseline characterization of the compound's non-androgenic target engagement potential.

Enzyme inhibition Lipoxygenase Epoxide hydrolase

Predicted ADMET Profile: Blood-Brain Barrier Permeability and CYP450 Interactions

Computational ADMET predictions for Methyl-1-etiocholenolol indicate blood-brain barrier permeability (BBB+) and high human intestinal absorption (HIA+) [1]. The compound is predicted to be a substrate for CYP3A4 and an inhibitor of CYP1A2, while showing no predicted inhibition of CYP2C9, CYP2D6, CYP2C19, or CYP3A4 [1]. P-glycoprotein (P-gp) substrate prediction is positive, but the compound is predicted to be a non-inhibitor of P-gp [1]. These in silico properties suggest a distinct pharmacokinetic profile compared to other 17α-alkylated steroids that may differ in their CYP inhibition liabilities.

ADMET prediction Blood-brain barrier CYP450 metabolism

Physical Characterization: Melting Point and Solubility Profile

Methyl-1-etiocholenolol is a white solid with a reported melting point range of 182–186 °C and solubility in chloroform and methanol . This physical profile differentiates it from other 17α-alkylated steroids that may exist as different solid forms (e.g., crystalline polymorphs, oils) or possess distinct solubility characteristics in common laboratory solvents.

Solid-state characterization Solubility Analytical reference standard

Documented Hepatotoxicity in Human Case Report

A case report of severe drug-induced liver injury (DILI) was documented in a 26-year-old male following two months of Methyl-1-etiocholenolol-epietiocholanolone supplementation [1]. The patient presented with cholestatic hepatitis, with laboratory values including total bilirubin of 32.5 mg/dL, AST 67 U/L, ALT 106 U/L, and alkaline phosphatase 166 U/L [1]. Liver biopsy confirmed cholestatic hepatitis with bile duct injury and inflammation [1]. This clinical toxicity profile differentiates Methyl-1-etiocholenolol from non-hepatotoxic androgenic compounds and underscores the necessity of hepatotoxicity monitoring in any research involving this compound.

Hepatotoxicity Drug-induced liver injury Safety pharmacology

Optimal Research Applications of Methyl-1-etiocholenolol (13974-35-1) Based on Evidence-Based Differentiation


Prodrug Activation and Metabolic Fate Studies in Androgen Pharmacology

Methyl-1-etiocholenolol serves as a model 17α-alkylated prodrug for investigating the kinetics of 3β-hydroxysteroid oxidation and Δ¹-3-keto steroid formation. Its partial (~25%) in vivo conversion to Methyl-1-testosterone [1] provides a system for studying the relationship between metabolic activation efficiency and anabolic efficacy. Researchers can use this compound to examine how 5α-reductase activity and other steroid-metabolizing enzymes modulate the conversion of Δ¹-3β,17β-diol precursors to active androgens, with direct applicability to understanding structure-activity relationships in anabolic steroid pharmacology .

Non-Genomic Steroid Signaling and Inflammation Research

The demonstrated in vitro inhibition of human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) by Methyl-1-etiocholenolol (IC50 > 10,000 nM) [2] supports its use as a chemical probe for studying non-androgen receptor-mediated effects of steroids on inflammatory pathways. Although the inhibition is weak, the compound's unique engagement of these lipid-metabolizing enzymes distinguishes it from classical anabolic steroids that lack such activity. This property makes it a candidate for exploring the intersection of androgen metabolism and eicosanoid signaling, particularly in models of inflammation, cardiovascular function, or neuroinflammation.

Reference Standard for Analytical Method Development and Quality Control

The defined solid-state characteristics of Methyl-1-etiocholenolol, including its melting point range of 182–186 °C and solubility in chloroform and methanol , establish it as a suitable reference standard for HPLC method development, mass spectrometry calibration, and purity assessment in forensic or doping control laboratories. Its stable white solid form facilitates accurate weighing and standard preparation, while its distinct chromatographic retention properties enable reliable identification in complex biological matrices.

Hepatotoxicity Mechanism and DILI Model Development

The documented case of severe cholestatic hepatitis following Methyl-1-etiocholenolol exposure [3] positions this compound as a tool for investigating the mechanisms of 17α-alkylated steroid-induced hepatotoxicity. Researchers can employ in vitro hepatocyte models or in vivo rodent studies to elucidate the role of bile salt export pump (BSEP) inhibition, oxidative stress, and mitochondrial dysfunction in the pathogenesis of drug-induced liver injury. This application is particularly relevant for understanding why 17α-alkylation confers hepatotoxic liability while 17α-alkylated Δ¹-3β,17β-diol prodrugs may exhibit distinct toxicity profiles compared to their 3-keto counterparts .

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